Iron Oxide Black

説明

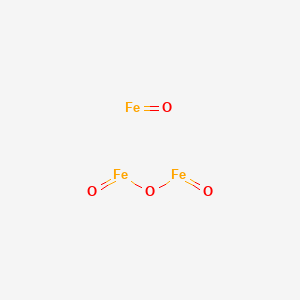

Iron (II,III) oxide, or black iron oxide, is the chemical compound with formula Fe3O4. It occurs in nature as the mineral magnetite. It is one of a number of iron oxides, the others being iron (II) oxide (FeO), which is rare, and iron (III) oxide (Fe2O3) which also occurs naturally as the mineral hematite . It contains both Fe2+ and Fe3+ ions and is sometimes formulated as FeO ∙ Fe2O3 . This iron oxide is encountered in the laboratory as a black powder . It exhibits permanent magnetism and is ferrimagnetic, but is sometimes incorrectly described as ferromagnetic .

Synthesis Analysis

Iron oxides are synthesized by the alkaline precipitation method . The Massart method of preparation of magnetite as a ferrofluid, is convenient in the laboratory: mix iron (II) chloride and iron (III) chloride in the presence of sodium hydroxide . A more efficient method of preparing magnetite without troublesome residues of sodium, is to use ammonia to promote chemical co-precipitation from the iron chlorides .

Molecular Structure Analysis

Black pigment samples were analyzed using XRD showed that black pigment form is hematite (Fe2O3) and the optimum color in CIELab color system are L=18.94, a=5.81, b=7.15 . Commonly black pigment form is magnetite (Fe3O4), but we got it dominant in hematite form .

Chemical Reactions Analysis

Iron oxide reacts with water to produce iron hydroxide. Fe2O3 + H2O → Fe (OH)3. Iron (III) oxide reacts with sulphuric acid to produce iron (III) sulfate and water. Fe2O3 + H2SO4 → Fe2(SO4)3 + H2O . When iron is heated till red hot, it reacts with oxygen. Black magnetic Fe3O4 is the product .

Physical And Chemical Properties Analysis

Iron oxides stand out for their diverse physical and chemical properties, in addition to their abundance . Iron oxide black is used in the manufacture of steel, glass and enamels. It has coarse particles that are strongly magnetic . Black iron oxide wets easily but it covers poorly and is unsuited for most use in paints .

科学的研究の応用

Methane-Air Mixture Ignition : Iron Oxide Black has been studied for its role in igniting methane-air mixtures using laser technology, which is relevant for safety in underground coal mines (Dubaniewicz et al., 2000).

Photo-Thermal Generation : Research shows that Iron Oxide Black, when doped into indium tin oxide nanoparticles, enhances near-infrared absorption and photo-thermal generation, potentially useful for in-vivo cancer treatment (Shao et al., 2016).

Biomedical Applications : Superparamagnetic iron oxide nanoparticles (SPION), which include Iron Oxide Black, are widely used in various in vivo applications such as magnetic resonance imaging, tissue repair, immunoassay, detoxification, hyperthermia, and drug delivery (Gupta & Gupta, 2005).

Photocatalytic Applications : Iron Oxide Black has been synthesized for photocatalytic activities, such as degrading Methylene Blue dye under solar illumination (Ramanarayanan & Swaminathan, 2021).

Electrochemical Capacitors : Nano iron oxide/carbon black electrodes, which involve Iron Oxide Black, have been evaluated for use in electrochemical capacitors, showing significant specific capacitance and good cyclic stability (Nasibi et al., 2012).

Potential Toxicity in Biomedicine : The biomedical applications of Iron Oxide Black nanoparticles have raised concerns regarding their toxicity, necessitating more research for biocompatible surface engineering (Liu et al., 2013).

Medical Imaging : Iron Oxide Black nanoparticles are used in medical imaging, particularly in magnetic resonance imaging, due to their superparamagnetic properties (Corot et al., 2006).

Diagnostic, Therapeutic, and Theranostic Applications : These nanoparticles are used for liver, lymph node, inflammation, and vascular imaging, as well as in advanced cancer treatments like magnetic fluid hyperthermia and magnetic drug targeting (Dadfar et al., 2019).

Dual-Cell Imaging of Engineered Tissue Constructs : High-resolution cellular MRI using iron oxide nanoparticles allows simultaneous detection of two cell types in tissue engineering applications (Di Corato et al., 2013).

Energy Storage Devices and Photoelectrochemical Water Splitting : Iron oxides, including Iron Oxide Black, are studied for use in energy storage devices like lithium-ion battery anodes and in photoelectrochemical water splitting (Tartaj et al., 2011).

Safety And Hazards

Iron oxide black, red and yellow should be considered as irritant to skin and eyes . As the inhalation of iron oxides could cause unspecific lung inflammation, inhalation exposure of users should be considered to be a hazard . As there is concern about the possible genotoxicity of iron oxides, any route of exposure should be considered as hazardous .

将来の方向性

Iron oxides have gained a special traction in the field of nano-biomedicine, owing to their multifunctional capabilities that includes the inherent magnetic resonance imaging, magnetic bioseparation, cargo delivery and magnetic hyperthermia behavior . The future directions of Iron oxide nanoparticles and nano-composites towards the achievement of clinically realizable nanoformulation for cancer theranostic applications were highlighted .

特性

IUPAC Name |

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Iron Oxide Black | |

CAS RN |

12227-89-3 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

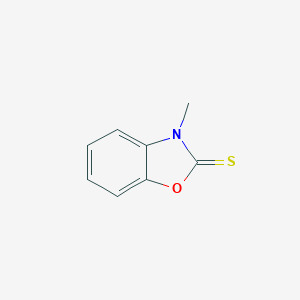

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)